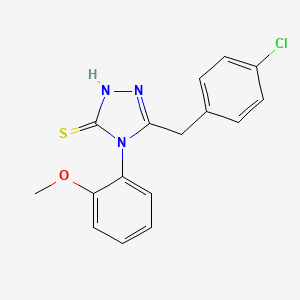

![molecular formula C18H17N3 B5561279 5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 147567-56-4](/img/structure/B5561279.png)

5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid. Dehydration of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)hydrazides of perfluorocarboxylic acids forms the corresponding 3-perfluoroalkyl derivatives (Glushkov et al., 2000). Another method involves cyclization of 1-isoquinolylhydrazine (I) with formic and acetic acid to synthesize s-triazolo[3,4-a]isoquinoline (II) and its 3-methyl analogue (III), showcasing a variety of interconversions and synthetic pathways (Sidhu, Naqui, & Iyengar, 1966).

Molecular Structure Analysis

The molecular structure of 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate has been detailed, highlighting its crystal and molecular structure. It consists of 2L · H2O dimers formed by O-H⋯N hydrogen bonds, with IR and electronic spectra studies supporting the structural analysis (Sokol et al., 2001).

Chemical Reactions and Properties

Several studies have described the chemical reactions and properties of triazolo[3,4-a]isoquinoline derivatives, focusing on selective cascade cyclization sequences and the synthesis of [1,2,3]triazolo[5,1-a]isoquinoline derivatives. These reactions exhibit good functional-group tolerance, yielding N-fused heterocycles in good to excellent yields (Tao et al., 2015).

Physical Properties Analysis

The crystal structure and IR and electronic spectra of 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate provide insight into the physical properties of this compound. Quantum-chemical calculations have been performed to further understand its molecular dynamics and stability (Sokol et al., 2001).

Chemical Properties Analysis

The synthesis and structure of transition metal complexes with 3-(o-nitrophenyl)-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline showcase its chemical properties, especially its ability to form complexes with metals like chromium(III), iron(III), cobalt(II), copper(II), and zinc salts. These complexes have been studied by IR and electronic spectroscopy, providing a detailed understanding of the chemical properties of triazolo[3,4-a]isoquinoline derivatives (Sokol et al., 2003).

科学的研究の応用

Synthesis and Structural Insights

Synthetic Pathways and Interconversions : The synthesis of s-triazolo[3,4-a]isoquinoline derivatives has been accomplished through cyclization reactions, demonstrating the versatility of these compounds in chemical synthesis. The studies have detailed various interconversions among the series, highlighting the structural flexibility and reactivity of these compounds (Sidhu et al., 1966).

Chemical Properties and Reactions : Research has also delved into the chemical properties and reactions of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, providing insights into their potential for further chemical modifications and applications (Glushkov et al., 2000).

Potential Applications

Antimicrobial Studies : Some studies have investigated the antimicrobial properties of compounds incorporating the isoquinoline moiety, indicating the potential for these compounds in developing new antimicrobial agents. Specific chalcones incorporating isoquinoline showed promising results against various microbial strains, suggesting a potential application in antimicrobial therapy (Mukhtar et al., 2022).

Antioxidant Activity : Novel pyrimido[4,5-c]isoquinoline derivatives have been synthesized and evaluated for their antioxidant activity, revealing compounds with potent antioxidant properties. This research indicates the potential for developing novel antioxidants based on isoquinoline derivatives (Narsimha et al., 2018).

Crystal Structure Analysis : Studies on the crystal and molecular structures of triazolo[3,4-a]isoquinoline derivatives have provided valuable insights into their structural characteristics, which can inform further research and application in material science and pharmaceutical development (Sokol et al., 2001).

特性

IUPAC Name |

5,5-dimethyl-3-phenyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-18(2)12-14-10-6-7-11-15(14)17-20-19-16(21(17)18)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCOJYVCYSWDLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351311 |

Source

|

| Record name | 1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl- | |

CAS RN |

147567-56-4 |

Source

|

| Record name | 1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)

![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)

![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)

![3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561218.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)

![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)

![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)

![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)